6-Amino-1,3,5-triazinane-2,4-dione
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Overview
Description
6-Amino-1,3,5-triazinane-2,4-dione, also known as ammelide, is a heterocyclic compound with the molecular formula C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol It is a derivative of triazine and contains an amino group at the 6-position and carbonyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-1,3,5-triazinane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions . The reaction typically occurs in a solvent such as dioxane or dichloroethane, with the temperature maintained between 70-80°C . Another method involves the hydrolysis of melamine, which yields ammelide as one of the products .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis of melamine. This process is efficient and cost-effective, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors . The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Melamine: 1,3,5-triazine-2,4,6-triamine, commonly used in the production of plastics and resins.
Cyanuric Acid: 1,3,5-triazine-2,4,6-triol, used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
6-Amino-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike melamine and cyanuric acid, it has an amino group at the 6-position and carbonyl groups at the 2- and 4-positions, making it a versatile intermediate for various chemical reactions and applications .
Properties
Molecular Formula |
C3H6N4O2 |
---|---|
Molecular Weight |
130.11 g/mol |
IUPAC Name |
6-amino-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C3H6N4O2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9) |
InChI Key |
XMSSOQCEJOFTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)NC(=O)N1)N |
Origin of Product |
United States |
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